5,7-Dichloro-1,6-naphthyridin-4(1H)-one CAS 863785-66-4
5,7-Dichloro-1,6-naphthyridin-4(1H)-one CAS 863785-66-4
An In-Depth Technical Guide to 5,7-Dichloro-1,6-naphthyridin-4(1H)-one (CAS 863785-66-4) and Related Naphthyridine Scaffolds
Abstract
The naphthyridine scaffold represents a class of privileged heterocyclic structures integral to modern medicinal chemistry and drug discovery.[1][2] This guide provides a detailed technical overview of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one, a key intermediate for synthesizing complex molecular architectures. While specific literature on this exact compound is nascent, this document synthesizes established principles of naphthyridine chemistry to detail its physicochemical properties, plausible and robust synthetic routes, expected reactivity, and potential applications. By leveraging data from closely related analogues, this whitepaper offers researchers and drug development professionals a foundational understanding and practical framework for utilizing this versatile chemical building block.
The 1,6-Naphthyridine Core: A Scaffold of Significance
Naphthyridines, or diazanaphthalenes, are bicyclic aromatic compounds containing two nitrogen atoms. The six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) each offer a unique spatial arrangement of nitrogen atoms, influencing their electronic properties and ability to form hydrogen bonds, thereby dictating their interaction with biological targets.[1][3]
The 1,6-naphthyridine isomer, in particular, has emerged as a prominent scaffold in the development of therapeutics. Its derivatives are known to exhibit a wide array of biological activities, including potent inhibition of various kinases such as Spleen Tyrosine Kinase (SYK) and c-Met kinase, which are crucial targets in inflammation and oncology.[4][5][6] Furthermore, the 1,6-naphthyridine core is found in molecules with applications as antimalarials, PDE5 inhibitors, and organic luminescence materials.[7] The introduction of a 4-oxo group, creating a 1,6-naphthyridin-4(1H)-one, further expands the chemical space, providing an additional hydrogen bond donor and altering the molecule's electronic profile.
The subject of this guide, 5,7-Dichloro-1,6-naphthyridin-4(1H)-one, combines this valuable core with two reactive chlorine atoms, positioning it as a highly adaptable intermediate for library synthesis and lead optimization.
Caption: Structure of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one.
Physicochemical Properties and Characterization
Direct experimental data for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one is not widely published. However, we can infer its properties from the well-characterized analogue, 5,7-Dichloro-1,6-naphthyridine (CAS 337958-60-8), and the known effects of introducing a lactam function.
Table 1: Physicochemical Properties of 5,7-Dichloro-1,6-naphthyridine (Analogue)
| Property | Value | Source |
| CAS Number | 337958-60-8 | [8][9] |
| Molecular Formula | C₈H₄Cl₂N₂ | [8][10] |
| Molecular Weight | 199.04 g/mol | [8][10] |
| Physical Form | Solid | [8] |
| Purity | Typically ≥97% | [8][9] |
| Storage | Inert atmosphere, 2-8°C | [8] |
The addition of the 4-oxo group to create 5,7-Dichloro-1,6-naphthyridin-4(1H)-one (C₈H₄Cl₂N₂O, MW: 215.04 g/mol ) is expected to significantly increase its melting point and decrease its solubility in nonpolar solvents due to the introduction of a polar carbonyl group and an N-H moiety capable of hydrogen bonding.
Spectroscopic Characterization
Characterization of the target molecule would rely on standard analytical techniques.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine rings, with chemical shifts and coupling constants characteristic of the naphthyridine core. The N-H proton of the lactam will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon spectrum will be distinguished by a signal in the carbonyl region (typically ~160-170 ppm) corresponding to the C4-oxo group. The signals for C5 and C7, being attached to chlorine atoms, will also have characteristic chemical shifts.[11][12]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).
-
Infrared (IR) Spectroscopy: A strong absorption band in the range of 1650-1680 cm⁻¹ would confirm the presence of the lactam carbonyl group.
Robust Synthesis Methodologies
While a specific, published protocol for CAS 863785-66-4 is scarce, its synthesis can be confidently approached using established transformations in naphthyridine chemistry. The most logical and field-proven strategy involves the chlorination of a corresponding hydroxy- or dihydroxy-naphthyridinone precursor.
Proposed Synthesis Workflow: Halogenation of a Naphthyridinone Precursor
This common and highly effective method involves converting hydroxyl groups on the naphthyridine ring into chlorides using a strong chlorinating agent.[13] The causality behind this choice is the ready availability of precursors and the high efficiency of reagents like phosphorus oxychloride (POCl₃).
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the precursor, 5,7-dihydroxy-1,6-naphthyridin-4(1H)-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0°C. Rationale: POCl₃ is both the solvent and the chlorinating agent. A large excess drives the reaction to completion. Addition at 0°C controls the initial exotherm.
-
Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-12 hours. Rationale: Thermal energy is required to overcome the activation energy for the chlorination. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. Rationale: This step safely quenches the excess, highly reactive POCl₃.
-
Neutralization & Extraction: Carefully neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,7-Dichloro-1,6-naphthyridin-4(1H)-one.
This self-validating protocol includes clear checkpoints (TLC/LC-MS) and purification steps to ensure the identity and purity of the final compound. Alternative synthetic strategies could involve multi-step sequences starting from substituted pyridine precursors, employing cyclization reactions like the Friedländer annulation.[7][14][15]
Reactivity, Applications, and Strategic Value
The true value of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one lies in its potential as a versatile chemical intermediate.
Caption: Logical relationships of the core intermediate.
Key Reactive Sites
-
C5 and C7 Positions: The chlorine atoms at these positions are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility in building molecular libraries.
-
N1 Position: The lactam nitrogen can be deprotonated and subsequently alkylated, arylated, or acylated to introduce further diversity.
-
C4 Carbonyl: The ketone group can potentially be derivatized, although it is generally less reactive than the chloro positions.
This multi-faceted reactivity allows for sequential and regioselective modification, enabling the synthesis of complex, highly substituted 1,6-naphthyridine derivatives. Its application is particularly relevant in the synthesis of kinase inhibitors, where an amine is often installed at one of the chloro-positions to act as a hinge-binding motif.[4][6]
Safety and Handling
While specific toxicology data for this compound is unavailable, standard precautions for handling chlorinated heterocyclic compounds should be observed. The related compound, 5,7-Dichloro-1,6-naphthyridine, is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8]
Conclusion and Future Outlook
5,7-Dichloro-1,6-naphthyridin-4(1H)-one stands as a high-potential, yet underexplored, building block for chemical synthesis. Its structure combines the biologically relevant 1,6-naphthyridinone core with two strategically placed, reactive chlorine atoms. This guide has provided a robust, literature-grounded framework for its synthesis, characterization, and strategic application.
Future research should focus on the development and optimization of scalable synthetic routes and the full characterization of this compound. Its subsequent use in the parallel synthesis of novel compound libraries will undoubtedly accelerate the discovery of new therapeutic agents, particularly in the fields of oncology and immunology where kinase modulation is a validated strategy.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12204233, 5,7-Dichloro-1,6-naphthyridine. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information: Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Available from: [Link]
-
Staszewska-Krajewska, O., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]
-
Prickett, J. E., & Mander, L. N. (1977). The Synthesis of Perloline. Australian Journal of Chemistry, 30(12), 2737-2743. Available from: [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3379. Available from: [Link]
-
Li, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(25), 17136-17140. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 49(6), 1394-1399. Available from: [Link]
- Dow, R. L., et al. (2004). 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders. US Patent 6,677,352.
-
Li, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available from: [Link]
-
Staszewska-Krajewska, O., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(23), 7338. Available from: [Link]
- Brenner, M., et al. (2009). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and use thereof. EP Patent 2,029,591.
-
Staszewska-Krajewska, O., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC, 26(14), 4324. Available from: [Link]
- Hisamichi, H., et al. (2008). 1,6 naphthyridines useful as inhibitors of syk kinase. US Patent Application 2008/0114024.
-
Beaver, M. G., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 86(15), 10331-10344. Available from: [Link]
-
Fuertes, M., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4933. Available from: [Link]
-
Quiroga, J., & Insuasty, B. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6649. Available from: [Link]
-
Quiroga, J., & Insuasty, B. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available from: [Link]
-
Large, T., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 698. Available from: [Link]
-
Staszewska-Krajewska, O., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. Available from: [Link]
- Arrayán, M., et al. (2022). 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors. WIPO Patent Application WO/2022/208391.
-
Fuertes, M., et al. (2021). Fused 1,5-naphthyridines. Encyclopedia.pub. Available from: [Link]
-
dos Santos, J. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1499. Available from: [Link]
-
Dogutan, D. K., & Lindsey, J. S. (2015). A Key Intermediate in Conjugation Reactions of Chlorin e6. The Journal of Organic Chemistry, 80(10), 5136-5146. Available from: [Link]
-
Balogh, M., et al. (1993). 1,6- and 1,7-naphthyridines III. 13C-NMR analysis of some hydroxy derivatives. Journal of Heterocyclic Chemistry, 30(2), 527-531. Available from: [Link]
-
Balogh, M., et al. (1993). 1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives. ElectronicsAndBooks. Available from: [Link]
-
Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: Discovery and SAR study of 1H-imidazo[4,5-h][10][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 10(42), 8443-8447. Available from: [Link]
-
Wishart, D. S. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 3(3), 225-236. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20080114024A1 - 1,6 naphthyridines useful as inhibitors of syk kinase - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-Dichloro-1,6-naphthyridine | 337958-60-8 [sigmaaldrich.com]
- 9. 5,7-Dichloro-1,6-naphthyridine, 97% | Fisher Scientific [fishersci.ca]
- 10. 5,7-Dichloro-1,6-naphthyridine | C8H4Cl2N2 | CID 12204233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
